铜(II) 4,4',4'',4'''-四氮杂-29H,31H-酞菁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

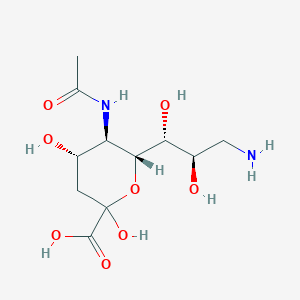

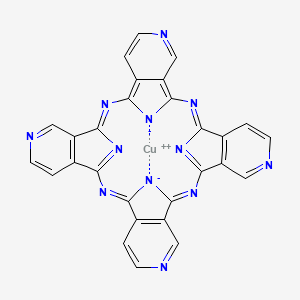

The synthesis of Copper(II) phthalocyanines typically involves cyclotetramerization of phthalonitrile precursors in the presence of a copper salt. This process can produce a variety of substituted phthalocyanines, depending on the substituents present on the phthalonitrile precursor and the reaction conditions used.Molecular Structure Analysis

The molecular structure of Copper(II) phthalocyanines is characterized by a macrocyclic ring with copper at its core and various substituents attached to the periphery or non-peripheral positions. X-ray diffraction and spectroscopic methods are commonly used to elucidate their structure.Chemical Reactions Analysis

Copper(II) phthalocyanines participate in various chemical reactions, including oxidation and reduction processes. Their electrochemical properties have been explored through cyclic voltammetry and spectroelectrochemical measurements, indicating their potential use in electrochemical applications.Physical And Chemical Properties Analysis

This chemical’s molecular formula is C28H12CuN12 and formula weight is 580.033 . The physical properties of Copper(II) phthalocyanines, such as solubility, thermal stability, and mesomorphism, can be tuned by modifying their molecular structure. These properties are crucial for their application in devices and materials.科学研究应用

Antibacterial Studies

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has been found to have significant antibacterial properties . A series of tetraaza macrocyclic Cu (II) complexes were synthesized and tested against gram-positive and gram-negative bacteria . Six complexes out of twelve were found to be most potent against both types of bacteria due to the presence of the thio group in the coordinated ligands .

Catalyst for Click Reactions

This compound has been utilized as a catalyst for click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The catalyst is easily separated from the reaction by a simple filtration technique and is reused up to 5 times without significant loss of its catalytic activity .

Synthesis of Nitrogen-based Heterocycles

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has been used in the synthesis of nitrogen-based heterocycles . These heterocycles are important structural building blocks of many natural products including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agro-chemicals, antibiotics, etc .

Applications in Photovoltaics

Copper(II) phthalocyanines are a class of macrocyclic compounds that have been extensively studied due to their interesting chemical and physical properties. These properties make them useful in a variety of applications, including photovoltaics.

Applications in Materials Science

The unique properties of Copper(II) phthalocyanines also make them useful in materials science. They can be used in the development of new materials with specific properties.

Applications in Catalysis

Copper(II) phthalocyanines have been found to be effective catalysts in various chemical reactions. Their ability to catalyze reactions makes them valuable in industrial applications.

安全和危害

作用机制

Target of Action

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine primarily targets biological macromolecules such as DNA, proteins, and lipids. Its role involves interacting with these molecules to induce oxidative stress and disrupt cellular functions .

Mode of Action

The compound interacts with its targets through redox reactions . Copper(II) ions can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis .

Biochemical Pathways

The generation of ROS by Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine affects several biochemical pathways:

- Lipid Peroxidation: ROS can initiate lipid peroxidation, disrupting membrane integrity and signaling pathways .

Pharmacokinetics

The pharmacokinetics of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine include:

- Disruption of Cellular Homeostasis: The compound’s action leads to an imbalance in cellular redox states and metabolic processes .

Action Environment

Environmental factors significantly influence the compound’s action, efficacy, and stability:

- Oxygen Availability: The generation of ROS is dependent on the availability of molecular oxygen, influencing the compound’s oxidative effects .

: Information synthesized from various sources on the compound’s properties and mechanism of action.

属性

IUPAC Name |

copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJDNKDQMUHOKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12CuN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)

![3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE](/img/no-structure.png)

![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)